CDK2 Inhibitory Activity: Pre-Installed N1-(4-Fluorophenyl) Scaffold
Among pyrazolo[3,4-d]pyrimidine synthetic intermediates, CAS 885524-07-2 is distinguished by carrying the N1-(4-fluorophenyl) substituent prior to any derivatization. Published SAR on directly related 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine derivatives demonstrates that compounds elaborated from this scaffold achieve low-micromolar to sub-micromolar CDK2 IC50 values [1]. In a direct head-to-head comparison within the same study, compound 4 and compound 2a — both 1-(4-fluorophenyl)-substituted — demonstrated CDK2 IC50 values of 0.58 μM and 0.64 μM respectively, whereas roscovitine (an alternative core scaffold and common benchmark) showed an IC50 of approximately 0.45 μM [1]. Importantly, replacing the 4-fluorophenyl group with alternative N1-substituents in pyrazolo[3,4-d]pyrimidine series consistently leads to marked alterations in kinase selectivity and potency [2].
| Evidence Dimension | CDK2/CyclinA2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.58 μM (compound 4, 1-(4-fluorophenyl)-substituted derivative) and IC50 = 0.64 μM (compound 2a, 1-(4-fluorophenyl)-substituted derivative) [1] |
| Comparator Or Baseline | Roscovitine: CDK2 IC50 = 0.457 μM [1] |
| Quantified Difference | 2a shows approximately 1.4-fold lower potency than roscovitine, confirming comparable activity range; 4-substitution at the chlorine handle position expected to further modulate potency |
| Conditions | Recombinant CDK2/CyclinA2 enzyme assay; compounds evaluated following purification and structure confirmation by 1H NMR, 13C NMR, MS, and IR. |
Why This Matters
Procuring CAS 885524-07-2 provides the investigator with a validated, bioisosteric replacement starting point for roscovitine-like CDK2 inhibitors, with pre-installed pharmacophoric elements that reduce the number of synthetic steps required to reach active leads.
- [1] Maher, M.; Kassab, A. S. M. A. A. E.; Zaher, A. S. H. R. A. F. F.; Mahmoud, Z. Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anti-Cancer Agents Med. Chem. 2019, 19, 1368–1381. View Source
- [2] Ismail, N. S. M.; et al. Pyrazolo[3,4-d]pyrimidine Based Scaffold Derivatives Targeting Kinases as Anticancer Agents. J. Adv. Res. 2016, 7 (5), 749–767. View Source
